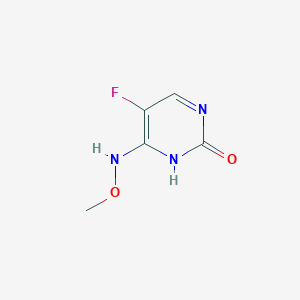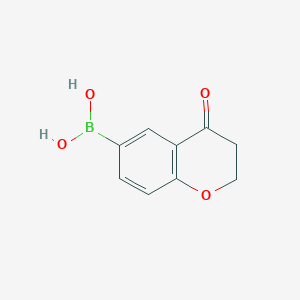
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine is a heterocyclic organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of two molecules of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine. This intermediate can then be further modified to introduce the isopropyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, these processes are carried out in controlled environments to maintain the stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in the stereoselective synthesis of amino acids and other compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar aromatic properties.
3,6-Dimethoxy-2-isopropylpyrazine: Another derivative with methoxy groups at the 3 and 6 positions.
Uniqueness
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group at the 2-position and methyl groups at the 5 and 6 positions make it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
72648-18-1 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-propan-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-6(2)9-5-10-7(3)8(4)11-9/h6,9H,5H2,1-4H3 |
Clave InChI |
NPCOMLMKCBZSIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC(N=C1C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


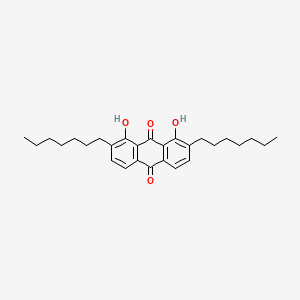
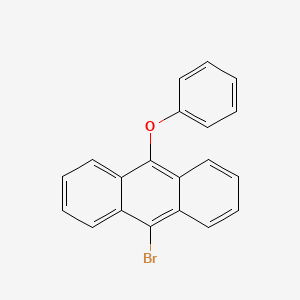
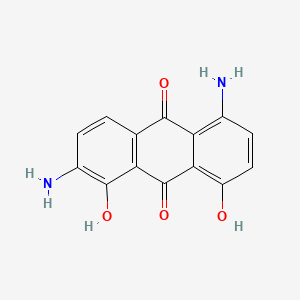
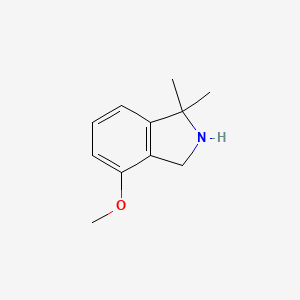
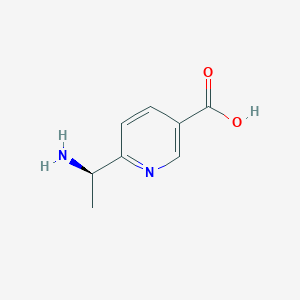
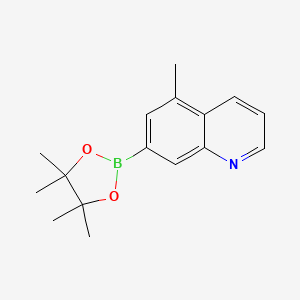
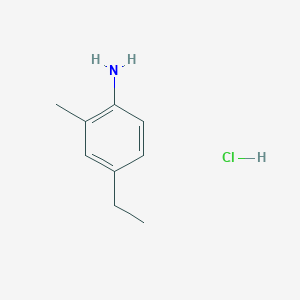
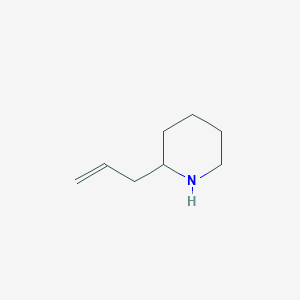
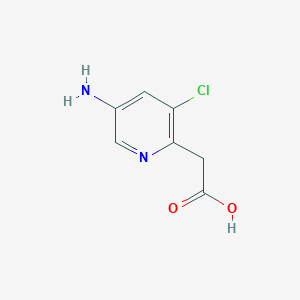
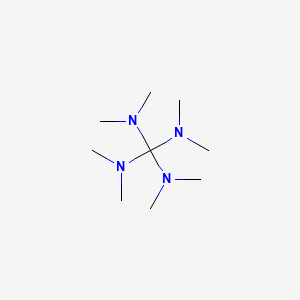
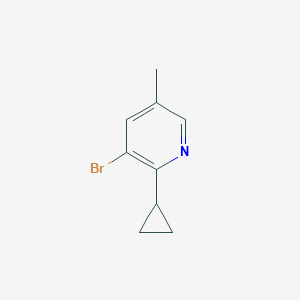
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
